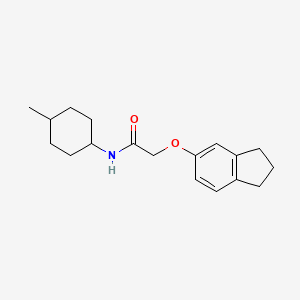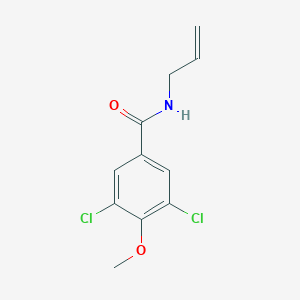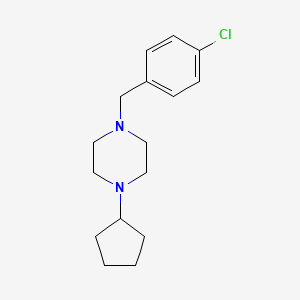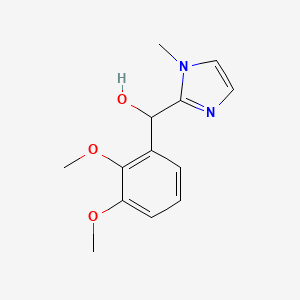![molecular formula C16H20N2O3 B4880209 (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide](/img/structure/B4880209.png)
(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide, also known as L-655,240, is a compound that has been extensively studied for its potential pharmacological applications. This compound belongs to a class of compounds known as tachykinin receptor antagonists, which have been shown to modulate the activity of the tachykinin family of neuropeptides.
Mecanismo De Acción
(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide acts as a competitive antagonist of the tachykinin family of neuropeptides, which includes substance P, neurokinin A, and neurokinin B. These neuropeptides are involved in a wide range of physiological and pathological processes, including pain perception, inflammation, and stress response. By blocking the activity of these neuropeptides, (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior, decrease locomotor activity, and modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. It has also been shown to have potential anti-inflammatory effects, as well as potential analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide for lab experiments is its specificity for the tachykinin family of neuropeptides. This allows for more targeted studies of the physiological and pathological processes involving these neuropeptides. However, one limitation of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects in some studies.
Direcciones Futuras
There are a number of potential future directions for research involving (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide. One area of interest is its potential as a treatment for various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Another area of interest is its potential as a tool for studying the physiological and pathological processes involving the tachykinin family of neuropeptides. Additionally, there is potential for the development of more potent and selective tachykinin receptor antagonists based on the structure of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide.
Métodos De Síntesis
The synthesis of (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide involves a series of steps that begin with the reaction of 2-(4-bromobenzyl)-tetrahydro-2-furanone with N-Boc-2-pyrrolidinone to form the intermediate compound 2-(4-bromobenzyl)-tetrahydro-2-furan-1-carboxylic acid N-Boc-2-pyrrolidinone ester. This intermediate is then reacted with lithium diisopropylamide (LDA) to form the corresponding enolate, which is then reacted with ethyl chloroformate to form the final product, (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide.
Aplicaciones Científicas De Investigación
(2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential pharmacological applications. One of the primary areas of research has been its potential as a treatment for various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. (2R)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]tetrahydro-2-furancarboxamide has been shown to modulate the activity of the tachykinin family of neuropeptides, which are involved in a wide range of physiological and pathological processes.
Propiedades
IUPAC Name |
(2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-4-1-9-18(15)13-7-5-12(6-8-13)11-17-16(20)14-3-2-10-21-14/h5-8,14H,1-4,9-11H2,(H,17,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEHWVINOYNHHY-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4880143.png)

![2-(allylamino)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4880162.png)

![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4880177.png)
![diethyl 3,3'-[oxybis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B4880183.png)


![2-cyano-N-(4-methoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B4880219.png)
![1-[(4-chlorophenoxy)acetyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B4880221.png)

![(3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone](/img/structure/B4880225.png)
![[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenoxy]acetic acid](/img/structure/B4880231.png)